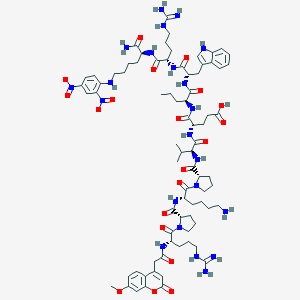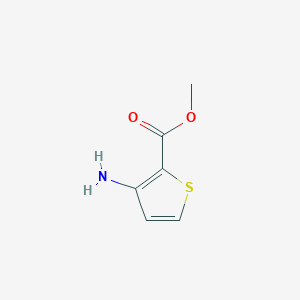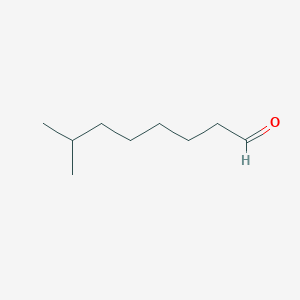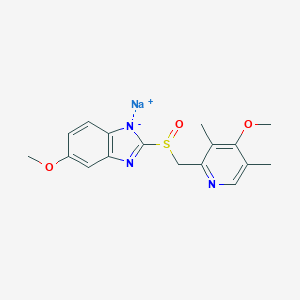![molecular formula C8H10O3 B128160 Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI) CAS No. 153923-33-2](/img/structure/B128160.png)
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI), also known as norbornene-2-carboxylic acid, is a bicyclic organic compound with a carboxylic acid and a hydroxyl group attached to the same carbon atom. It has been studied extensively for its potential applications in various fields of science, including chemistry, materials science, and biotechnology.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI).
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI) is not well understood. However, it has been suggested that its hydroxyl and carboxylic acid groups may be involved in hydrogen bonding and electrostatic interactions, which could play a role in its biological activity.
Biochemical and Physiological Effects:
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI) has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have antimicrobial activity against certain strains of bacteria and fungi. It has also been used as a building block for the synthesis of biocompatible polymers for drug delivery systems.
Advantages and Limitations for Lab Experiments
One advantage of using Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI) in lab experiments is its versatility as a building block for the synthesis of complex molecules. Its unique bicyclic structure and functional groups make it a useful starting material for the preparation of a variety of compounds. However, its limited solubility in water and other polar solvents can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI). One area of interest is the development of new synthetic methods for the preparation of this compound and its derivatives. Another area of research is the investigation of its biological activity and potential applications in drug discovery and delivery. Additionally, the use of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI) in the synthesis of functionalized surfaces and materials could have important implications for the development of new technologies.
Synthesis Methods
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI) can be synthesized by several methods, including the Diels-Alder reaction, hydrolysis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)-carboxylic anhydride, and the oxidation of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)-carboxylic acid. The Diels-Alder reaction involves the reaction of cyclopentadiene with maleic anhydride to form Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI),3-dicarboxylic anhydride, which is then hydrolyzed to form Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)-carboxylic acid. The oxidation of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)-carboxylic acid with potassium permanganate or sodium periodate can also yield Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI).
Scientific Research Applications
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI) has been used in a variety of scientific research applications, including the synthesis of polymers, the preparation of functionalized surfaces, and the development of drug delivery systems. Its unique bicyclic structure and functional groups make it a versatile building block for the synthesis of complex molecules.
properties
CAS RN |
153923-33-2 |
|---|---|
Product Name |
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI) |
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
(1R,2S,4R)-2-hydroxybicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c9-7(10)8(11)4-5-1-2-6(8)3-5/h1-2,5-6,11H,3-4H2,(H,9,10)/t5-,6+,8+/m1/s1 |
InChI Key |
JSMFWZNMLQZDHK-CHKWXVPMSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@]([C@H]1C=C2)(C(=O)O)O |
SMILES |
C1C2CC(C1C=C2)(C(=O)O)O |
Canonical SMILES |
C1C2CC(C1C=C2)(C(=O)O)O |
synonyms |
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





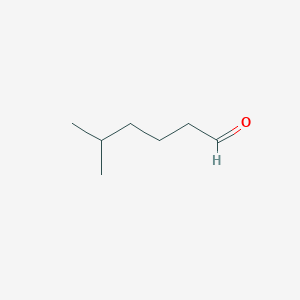
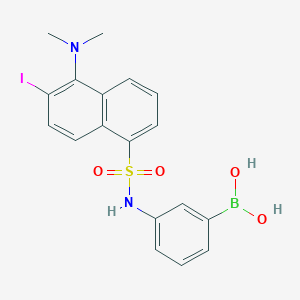


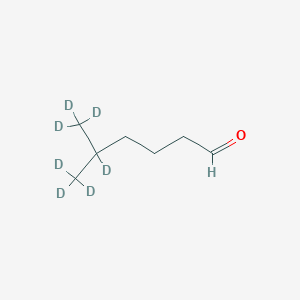
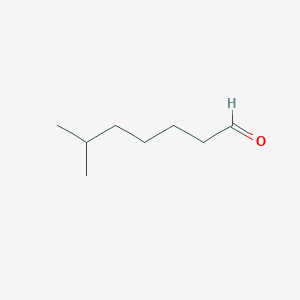
![N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B128095.png)
